2-(4-(ethylsulfonyl)phenyl)-N-(3-methylisoxazol-5-yl)acetamide
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Overview
Description
2-(4-(ethylsulfonyl)phenyl)-N-(3-methylisoxazol-5-yl)acetamide is a synthetic organic compound that features both an ethylsulfonyl phenyl group and a methylisoxazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(3-methylisoxazol-5-yl)acetamide typically involves the following steps:
Formation of the isoxazole ring: This can be achieved through a (3+2) cycloaddition reaction using appropriate precursors such as nitrile oxides and alkynes.
Introduction of the ethylsulfonyl group: This step involves the sulfonylation of the phenyl ring, which can be done using reagents like ethylsulfonyl chloride in the presence of a base.
Coupling of the isoxazole and phenyl groups: This can be achieved through a coupling reaction, such as a Suzuki or Heck reaction, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(ethylsulfonyl)phenyl)-N-(3-methylisoxazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-(4-(ethylsulfonyl)phenyl)-N-(3-methylisoxazol-5-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anticancer, antibacterial, or antiviral activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(4-(ethylsulfonyl)phenyl)-N-(3-methylisoxazol-5-yl)acetamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-isoxazoleacetic acid: Similar in structure due to the presence of the isoxazole ring.
5-methoxy-2-(4-(4-methoxyphenyl)-3-methylisoxazol-5-yl)phenyl furan-2-carboxylate: Another compound with a similar isoxazole moiety.
Uniqueness
2-(4-(ethylsulfonyl)phenyl)-N-(3-methylisoxazol-5-yl)acetamide is unique due to the combination of the ethylsulfonyl phenyl group and the methylisoxazolyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable scaffold for further research and development .
Properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-3-21(18,19)12-6-4-11(5-7-12)9-13(17)15-14-8-10(2)16-20-14/h4-8H,3,9H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSFUJXJPQREOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=NO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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